molecular formula C12H12ClFN2O2S2 B2721490 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1396767-86-4

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2721490
CAS No.: 1396767-86-4
M. Wt: 334.81
InChI Key: CKZBHDSPCUWEJA-UHFFFAOYSA-N
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Description

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine. In this case, 4-fluorobenzenesulfonyl chloride can be reacted with the amine derivative of the thiazole.

    Chlorination: The final step involves the chlorination of the aromatic ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by various oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amine derivatives of the sulfonamide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide exerts its effects would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The thiazole ring may interact with specific proteins or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-benzenesulfonamide
  • 3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-benzenesulfonamide

Uniqueness

3-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluorobenzenesulfonamide is unique due to the presence of both the fluorine and chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without these substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S2/c1-7-12(19-8(2)16-7)6-15-20(17,18)9-3-4-11(14)10(13)5-9/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZBHDSPCUWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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